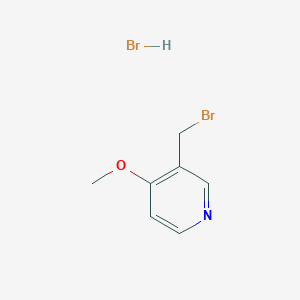
(2-Bromo-6-fluoropyridin-3-yl)methanol
Descripción general
Descripción
“(2-Bromo-6-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 g/mol . This compound is also known by its CAS number 1227589-15-2 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 . The Canonical SMILES representation is C1=CC(=NC(=C1CO)Br)F . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.762±0.06 g/cm3 . The boiling point is predicted to be 318.9±37.0 °C . The compound is expected to have 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 33.1 Ų .Aplicaciones Científicas De Investigación
Infrared Spectroscopy and Hydrogen Bonding
The study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, which can be related to (2-Bromo-6-fluoropyridin-3-yl)methanol, provides insights into molecular interactions. Infrared (IR) spectroscopy and molecular orbital calculations have been used to study these interactions, revealing the existence of weak hydrogen bond interactions through aromatic hydrogen and how hydrogen bond formation affects the vibrational frequencies of CH bonds (Nibu, Marui, & Shimada, 2006).
Synthesis of BACE1 Inhibitors
An efficient method for synthesizing compounds related to (2-Bromo-6-fluoropyridin-3-yl)methanol has been developed, particularly focusing on BACE1 inhibitors for potential Alzheimer's Disease treatment. This method includes a Friedel-Crafts reaction and a Suzuki coupling, leading to high yields of the target molecule (Zhou, Malamas, & Robichaud, 2009).
Versatile Synthesis of Fluoropyridines
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, closely related to (2-Bromo-6-fluoropyridin-3-yl)methanol, has been achieved. This process involves ortho-lithiation followed by a Suzuki reaction, providing a route to various disubstituted fluoropyridines and pyridones (Sutherland & Gallagher, 2003).
Potential Radioligand Synthesis
The synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by PET, involves nucleophilic [18F]fluorination. This process is relevant to the study of (2-Bromo-6-fluoropyridin-3-yl)methanol due to the involvement of fluoropyridine derivatives (Zhang & Horti, 2004).
Antimicrobial Activity of Derivatives
Novel derivatives of 2-fluoropyridin, structurally related to (2-Bromo-6-fluoropyridin-3-yl)methanol, have been synthesized and evaluated for their antimicrobial activity. These compounds show potential as antimicrobial agents against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Fluoropyridine-Based Reagents
The development of a [(18)F]fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides in PET imaging illustrates the utility of fluoropyridine derivatives in radiochemistry. This process involves nucleophilic heteroaromatic substitution and highlights the potential of (2-Bromo-6-fluoropyridin-3-yl)methanol related compounds in molecular imaging (Kuhnast et al., 2004).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to (2-Bromo-6-fluoropyridin-3-yl)methanol, demonstrates the potential for selective amination. This process involves palladium catalysis and highlights the chemical versatility of such compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNUMRJVAKMLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227589-15-2 | |
| Record name | (2-bromo-6-fluoropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)












